molecular formula C20H17NO4 B557933 Fmoc-3,4-dehydro-L-proline CAS No. 135837-63-7

Fmoc-3,4-dehydro-L-proline

Cat. No. B557933
M. Wt: 335,34 g/mole
InChI Key: OALUMAMYGOBVTF-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3,4-dehydro-L-proline is a chemical compound with the molecular formula C20H17NO4 . It is used as an intermediary in the synthesis of peptides within the biomedical sector . The compound appears as a white to off-white powder .


Synthesis Analysis

Fmoc-3,4-dehydro-L-proline is synthesized by standard solid-phase peptide synthesis to incorporate Fmoc-hydroxyproline . This process is known as proline editing, which allows for the synthesis of peptides with stereospecifically modified proline residues .


Molecular Structure Analysis

The molecular weight of Fmoc-3,4-dehydro-L-proline is 335.4 g/mol . Its structure includes a peptide synthesis functional group known as Fmoc .


Physical And Chemical Properties Analysis

Fmoc-3,4-dehydro-L-proline is a solid compound . It has a molecular weight of 335.4 g/mol . The compound appears as a white to off-white powder and should be stored at 0-8°C .

Scientific Research Applications

  • Photoproline Synthesis and Application : Photoproline, a derivative of L-proline, has been synthesized for use in creating peptide-based photoaffinity probes. Fmoc-L-photoproline was used in the synthesis of a cyclic peptidomimetic antibiotic, demonstrating its incorporation into synthetic peptides using solid-phase Fmoc chemistry (Meijden & Robinson, 2010).

  • Development of Fluorinated Peptides : N-Fmoc-4-fluoro-L-proline methyl ester was prepared for both solid and solution phase peptide synthesis. This compound was utilized in the synthesis of several fluoropeptides, although they did not show significant anti-protease or anti-HIV activity (Tran et al., 1997).

  • Synthesis of Aminomethano Proline Derivatives : An improved synthesis of 3,4-(aminomethano)proline and its incorporation into small oligopeptides has been developed. The synthesized Fmoc/Boc-protected 3,4-(aminomethano)proline derivatives were employed in solid-phase peptide synthesis with the Fmoc strategy (Brackmann et al., 2006).

  • Nano-Organocatalyst Synthesis : L-Proline functionalized superparamagnetic iron oxide nanoparticles, modified with Boc-l-Proline and Fmoc-l-Proline, were developed as enantioselective organocatalysts. This approach demonstrates the potential of Fmoc-l-Proline in the field of nanotechnology (Nehlig et al., 2013).

  • Synthesis of Fluorinated and Difluoroprolines : Practical synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline was accomplished, highlighting the versatility of Fmoc protection in classical peptide synthesis (Demange et al., 1998).

  • Enantioselective Stationary Phases Improvement : Research on proline enantioselective stationary phases revealed that replacing the Fmoc group with other groups like trimethylacetyl can significantly enhance enantioselectivity. This has implications for chromatography and pharmaceutical analysis (Huang et al., 2006).

Future Directions

Fmoc-3,4-dehydro-L-proline displays considerable promise with regard to the treatment of conditions such as cancer and Alzheimer’s disease . Its potential medical applications are extensive and merit further exploration .

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALUMAMYGOBVTF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474519
Record name Fmoc-3,4-dehydroPro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3,4-dehydro-L-proline

CAS RN

135837-63-7
Record name Fmoc-3,4-dehydroPro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3,4-dehydro-L-proline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fmoc-3,4-dehydro-L-proline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fmoc-3,4-dehydro-L-proline
Reactant of Route 4
Fmoc-3,4-dehydro-L-proline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Fmoc-3,4-dehydro-L-proline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fmoc-3,4-dehydro-L-proline

Citations

For This Compound
1
Citations
PS Hermanto - 2019 - unsworks.unsw.edu.au
Stroke is a major contributor of death and disability in Australia. However, with the lack of treatment options currently available, its impact continues to grow. This places an increasing …
Number of citations: 2 unsworks.unsw.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.